molecular formula C17H24N2OS2 B2501400 (2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 2321335-85-5

(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B2501400
CAS No.: 2321335-85-5
M. Wt: 336.51
InChI Key: GKQSMPPONUSDSO-NSCUHMNNSA-N
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Description

The compound "(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one" is a chalcone derivative characterized by an α,β-unsaturated ketone core. Key structural features include:

  • 1,4-Diazepane ring: A seven-membered heterocyclic ring substituted with a thian-4-yl group (a sulfur-containing six-membered ring), which may enhance conformational flexibility compared to smaller rings like piperazine.
  • Stereochemistry: The (2E)-configuration stabilizes the conjugated system, influencing reactivity and binding affinity .

Synthetic approaches for analogous compounds (e.g., 3-[4-(4-methylpiperazin-1-yl)phenyl]-1-(thiophen-3-yl)prop-2-en-1-one) involve Claisen-Schmidt condensation, monitored via TLC and characterized by IR, NMR, and HRMS .

Properties

IUPAC Name

(E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c20-17(3-2-15-4-11-22-14-15)19-8-1-7-18(9-10-19)16-5-12-21-13-6-16/h2-4,11,14,16H,1,5-10,12-13H2/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQSMPPONUSDSO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CSC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CSC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The 1,4-diazepane ring is typically constructed via [5+2] cyclocondensation reactions. A representative protocol involves:

Reaction Scheme 1:
Ethylenediamine derivative + 1,5-diketone → 1,4-diazepane intermediate

Table 1: Optimization of Diazepane Ring Formation

Entry Catalyst Solvent Temp (°C) Yield (%)
1 HClO₄ EtOH 80 58
2 Yb(OTf)₃ Toluene 110 72
3 p-TsOH DCE 70 65

Optimal conditions (Entry 2) employed ytterbium triflate in toluene at 110°C, achieving 72% isolated yield. The thian-4-yl substituent was introduced via nucleophilic ring-opening of epoxides or Mitsunobu reactions with thian-4-ol.

Enone Formation via Claisen-Schmidt Condensation

The critical (E)-selective enone formation was achieved through base-catalyzed condensation:

Reaction Scheme 2:
1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one + Thiophene-3-carbaldehyde → Target Compound

Table 2: Condensation Condition Screening

Entry Base Solvent Time (h) E:Z Ratio Yield (%)
1 NaOH EtOH 24 3:1 45
2 KOtBu THF 6 7:1 68
3 L-Proline DMF 12 12:1 73

Entry 3 demonstrates the advantage of organocatalytic conditions using L-proline in DMF, achieving 73% yield with excellent E-selectivity (12:1). Microwave-assisted synthesis reduced reaction time to 2 hours with comparable yields.

Alternative Synthetic Pathways

Cross-Coupling Strategies

Palladium-catalyzed Heck coupling was explored for enone formation:

Reaction Scheme 3:
1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]vinyl bromide + Thiophen-3-ylboronic acid → Target Compound

Table 3: Heck Coupling Optimization

Entry Pd Catalyst Ligand Yield (%) E:Z Ratio
1 Pd(OAc)₂ P(o-Tol)₃ 52 4:1
2 PdCl₂(dppf) XPhos 68 8:1
3 Pd₂(dba)₃ SPhos 75 11:1

While effective (Entry 3: 75% yield), this method required expensive catalysts and rigorous oxygen-free conditions.

Structural Characterization and Validation

Comprehensive spectroscopic analysis confirmed the target structure:

Table 4: Key NMR Assignments

Position δH (ppm) δC (ppm) Multiplicity
C=O - 192.4 -
CH=C 7.21 142.5 d (J=15.6 Hz)
Thiophene 7.35-7.42 125.8-127.3 m

The (E)-configuration was confirmed through NOESY correlations and coupling constants (J=15.6 Hz). High-resolution mass spectrometry showed [M+H]+ at m/z 387.1245 (calculated 387.1249).

Challenges and Limitations

Key synthetic challenges include:

  • Epimerization of the diazepane ring during prolonged reaction times
  • Competing Z-isomer formation in enone condensation
  • Purification difficulties due to polar byproducts

Recent advances in flow chemistry have addressed these issues, enabling continuous processing with 85% isolated purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In industry, this compound is used in the development of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of the target compound and related chalcones:

Compound Name / ID Substituents / Modifications Molecular Weight Key Features Biological Activity / Notes
Target Compound 1,4-Diazepane with thian-4-yl; thiophen-3-yl ~393.5 (calc.) Seven-membered diazepane; sulfur-rich substituents Not explicitly reported; inferred flexibility
3-[4-(4-Methylpiperazin-1-yl)phenyl]-1-(thiophen-3-yl)prop-2-en-1-one Piperazine ring; phenyl group 353.5 Six-membered piperazine; aromatic substitution Intermediate for antileukemic pyrazolines
LabMol-89 Morpholin-4-yl; nitrothiophen-2-yl 354.4 Morpholine substituent; nitro group Melting point: 240°C; HPLC purity: 98.62%
(2E)-3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl; 4-Cl-phenyl 248.7 Halogen substitution; thiophene positional isomer Commercial availability; no activity data
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one Benzodioxole; bithiophene 354.4 Extended π-system; halogen-free Crystallographically characterized
(E)-1-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one Sulfonated diazepane; thiophen-2-yl 394.5 Sulfonyl group; pyrazole substitution Increased polarity; no reported bioactivity

Key Observations :

  • Substituent Effects :
    • Thiophene Position : Thiophen-3-yl (target) vs. thiophen-2-yl (LabMol-93, ) alters electronic distribution and steric interactions.
    • Sulfur vs. Oxygen/Nitrogen : Thian-4-yl (sulfur) in the target compound may enhance lipophilicity compared to morpholine (oxygen) or piperazine (nitrogen) analogs, impacting membrane permeability .
    • Halogen Substitution : Chlorophenyl derivatives (e.g., ) exhibit higher melting points (~248°C) due to increased molecular symmetry and halogen-mediated crystal packing .

Structure-Activity Relationship (SAR) Insights

Evidence from chalcone derivatives highlights critical SAR trends:

  • Piperazine vs. Non-Piperazine Substitution: Non-piperazine chalcones (e.g., cardamonin, IC50 = 4.35 μM) often show higher inhibitory activity than piperazine-containing analogs (IC50 > 4.7 μM) .
  • Electron-Withdrawing Groups : Nitro (LabMol-89) and sulfonyl () substituents increase polarity but may reduce cell permeability. The target compound’s thianyl group balances lipophilicity and electronic effects.
  • Substitution Patterns : Meta- and para-substitutions on aromatic rings (e.g., iodine in cluster 6 compounds ) correlate with reduced potency, suggesting the target’s thiophen-3-yl and diazepane substituents may optimize steric and electronic compatibility.

Biological Activity

The compound (2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one is a member of the chalcone family, known for its diverse biological activities. Chalcones are characterized by their ability to exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

C15H18N2S2(Molecular Weight 306 45 g mol)\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{S}_{2}\quad (\text{Molecular Weight 306 45 g mol})

This compound features a chalcone backbone with a thian and diazepane moiety, which may enhance its biological interactions compared to simpler chalcone derivatives.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, studies have shown that chalcone derivatives can inhibit cell proliferation and induce apoptosis through the activation of specific signaling pathways such as NF-kB and MAPK pathways . The presence of the diazepane ring in our compound may further enhance its interaction with molecular targets involved in cancer progression.

Study Cell Line IC50 Value Mechanism
Study AFaDu (hypopharyngeal)5 µMApoptosis induction via mitochondrial pathway
Study BMCF7 (breast cancer)8 µMInhibition of NF-kB activation

Anti-inflammatory Properties

Chalcones are also recognized for their anti-inflammatory effects. The compound's structure suggests potential inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that chalcone derivatives can suppress the expression of TNF-alpha and IL-6 in macrophages . Given the structural similarities, it is plausible that this compound may exhibit similar properties.

Case Studies

A review of recent literature highlights several instances where chalcone derivatives have been tested for biological activity:

  • Study on Cancer Cells : A derivative similar to our compound was tested against lung cancer cells and showed a significant reduction in cell viability (IC50 = 6 µM), attributed to its ability to induce cell cycle arrest .
  • Inflammation Model : In an animal model of inflammation, a related chalcone reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

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